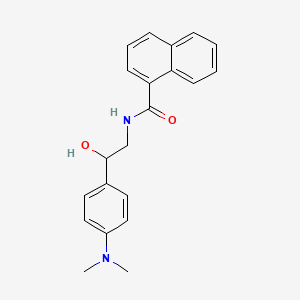
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with dimethylamino groups are often used in the synthesis of dyes and pharmaceuticals . They are typically characterized by the presence of a nitrogen atom bonded to two methyl groups and a phenyl group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a primary aromatic amine with a suitable electrophile . The exact method would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques such as X-ray diffraction . Theoretical methods, such as density functional theory (DFT), can also be used to predict the structure and properties of the molecule .Chemical Reactions Analysis
The chemical reactions of similar compounds can involve various transformations of the dimethylamino group . The exact reactions would depend on the specific structure of the compound and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For similar compounds, properties such as melting point, solubility, and spectral characteristics can be determined experimentally .Aplicaciones Científicas De Investigación
Alzheimer's Disease Diagnosis and Treatment
The derivative [18F]FDDNP, a hydrophobic radiofluorinated compound related to N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-naphthamide, has been utilized in positron emission tomography (PET) to localize and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This technique shows promise for diagnostic assessment and monitoring of treatment response in Alzheimer's disease (Shoghi-Jadid et al., 2002).
Tautomeric Reaction Studies
This compound and its derivatives have been studied for their tautomeric reactions, which involve a proton transfer between nitrogen and oxygen atoms. Such studies are crucial for understanding the stability and reactivity of these compounds in various conditions (Olivieri et al., 1989).
Antituberculosis Activity
New derivatives of this compound have been synthesized and shown to possess significant antituberculosis activity. One such compound is in the final stage of clinical trials, highlighting its potential use in clinical practice for treating tuberculosis (Omel’kov et al., 2019).
Asymmetric Synthesis and Catalysis
The compound has been employed as a chiral auxiliary in the asymmetric hydrophosphination reaction between diphenylphosphine and phenyldi[(Z)-prop-1-enyl]phosphine. This reaction showcases the compound's utility in creating diphosphine ligands containing both phosphorus and carbon stereogenic centers, useful for asymmetric catalysis (Zhang et al., 2009).
Liquid Chromatographic Analysis
A derivatization reagent developed from this compound has been applied in the liquid chromatographic separation of hydroxyl compounds. This technique allows for highly sensitive detection and analysis, facilitating research in various scientific disciplines (Goto et al., 1981).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as methyl red, have been found to target fmn-dependent nadh-azoreductase 1 in pseudomonas aeruginosa .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a variety of mechanisms, including hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .
Biochemical Pathways
Related compounds have been shown to undergo reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . These reactions could potentially affect various biochemical pathways.
Pharmacokinetics
Related compounds such as methyl red have been found to have poor absorption and unclear distribution, metabolism, and excretion .
Result of Action
Related compounds have been shown to have various effects, such as the preparation of dicyano (aryl)cyclohexenecarboxylic acid esters via regioselective annulation .
Action Environment
It is known that the solvent polarity can greatly influence the reaction of similar compounds .
Safety and Hazards
Direcciones Futuras
The future directions for research on a compound would depend on its properties and potential applications. For similar compounds, research could focus on developing new synthetic methods, studying their properties, or exploring their applications in areas such as pharmaceuticals or materials science .
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-23(2)17-12-10-16(11-13-17)20(24)14-22-21(25)19-9-5-7-15-6-3-4-8-18(15)19/h3-13,20,24H,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMRKHMXDQAPFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

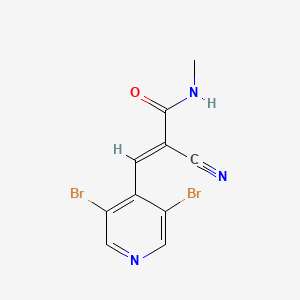
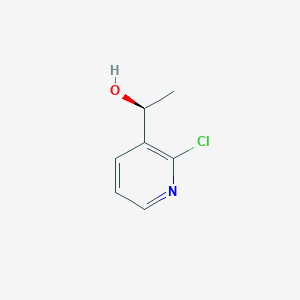

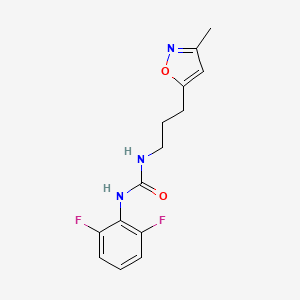
![2,2-Difluoro-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2758589.png)
![6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2758592.png)
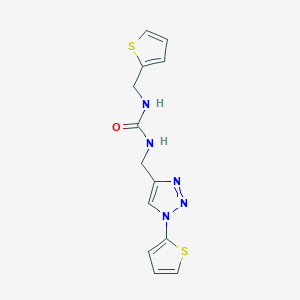
![N-(3-methylisothiazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2758596.png)
![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2758597.png)
![3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2758598.png)
![1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine](/img/structure/B2758599.png)
![N-Ethyl-4-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2758600.png)

![5-chloro-3-(3,4-dimethoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2758604.png)